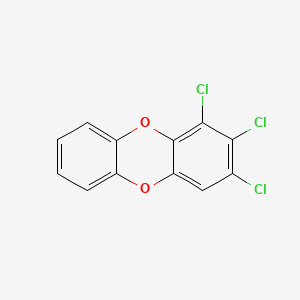

1,2,3-Trichlorodibenzo-p-dioxin

Description

Properties

IUPAC Name |

1,2,3-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMFBGZVVNDVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202949 | |

| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-17-3 | |

| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of 1,2,3 Trichlorodibenzo P Dioxin

Persistence and Recalcitrance in Environmental Compartments

Dioxins are known for their environmental stability, and 1,2,3-Trichlorodibenzo-p-dioxin is no exception. Its chemical structure makes it resistant to breakdown, leading to long-term presence in the environment.

This compound exhibits a high degree of stability in soil and sediment. Dioxins, in general, have long half-lives in soil, with estimates ranging from decades to over a century for some congeners. nih.govoup.com For instance, the half-life of the highly toxic 2,3,7,8-TCDD in soil can be as long as 9 to 15 years on the surface and 25 to 100 years in subsurface soil. oup.com This persistence is due to their strong adsorption to soil organic matter and clay particles, which protects them from degradation and leaching. nih.govresearchgate.net Once bound, they become a long-term source of contamination.

Sediments in aquatic environments act as a major sink for dioxins. epa.gov Due to their low water solubility, these compounds readily partition from the water column to suspended particles, which eventually settle and become part of the sediment bed. epa.govnih.gov Here, they can remain for very long periods, shielded from degradation processes that might occur at the surface. epa.gov

Table 1: Physicochemical Properties Influencing Persistence

| Property | Value | Implication for Persistence |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.4 | High lipophilicity leads to strong binding to organic matter in soil and sediment, reducing bioavailability for degradation. clu-in.orgnih.gov |

| Water Solubility | Very Low | Limits leaching from soil and promotes association with particulate matter in water. researchgate.netepa.gov |

| Vapor Pressure | Low | Reduces the rate of volatilization from soil and water surfaces, contributing to longer residence times. researchgate.netclu-in.org |

This compound is highly resistant to various environmental degradation processes.

Biodegradation: Microbial degradation of dioxins is generally a very slow process. epa.govclu-in.org While some microorganisms have shown the ability to dechlorinate or break down certain dioxin congeners under specific laboratory conditions, the rates in natural environments are typically low. nih.govfrontiersin.orgoup.com The presence of chlorine atoms on the dibenzo-p-dioxin (B167043) structure makes it a challenging substrate for microbial enzymes. nih.gov

Photodegradation: Photolysis, or breakdown by sunlight, can be a more significant degradation pathway for dioxins present on surfaces. epa.govclu-in.org For example, the half-life of 2,3,7,8-TCDD on vegetation exposed to sunlight can be a matter of hours. oregonstate.edu However, this process is limited to the very top layers of soil and the surface of water bodies. epa.govdioxin20xx.org Dioxins that are buried in soil or deep within sediments are shielded from sunlight and thus from photodegradation. epa.gov

Hydrolysis: Due to their chemical stability and low water solubility, dioxins are resistant to hydrolysis under normal environmental conditions. nih.gov

Intermedia Transfer and Distribution

The movement of this compound between different environmental media is a key factor in its widespread distribution.

The atmosphere is a primary pathway for the long-range transport of dioxins. nih.gov Although they have low vapor pressures, they can be released into the air from sources like industrial combustion and waste incineration. nih.govnih.gov In the atmosphere, they exist in both the vapor phase and adsorbed to particulate matter. nih.govosti.gov

Dry Deposition: Dioxins associated with larger atmospheric particles can be removed from the atmosphere by gravitational settling. nih.gov Vapor-phase and smaller particle-bound dioxins can be removed through turbulence and diffusion. nih.gov

Wet Deposition: This is a highly efficient removal process for particle-bound dioxins from the atmosphere. nih.gov These compounds can be scavenged by precipitation, such as rain and snow, and deposited onto soil, water, and vegetation. nih.govdocumentsdelivered.com

In aquatic systems, the fate of this compound is largely governed by its interaction with soil and sediment particles. Its hydrophobic nature and low water solubility mean that it strongly adsorbs to suspended solids and bed sediments. epa.govnih.gov This process of sedimentation effectively removes dioxins from the water column, leading to their accumulation in the bottom sediments, which act as a long-term reservoir. epa.gov Runoff and soil erosion from contaminated land can also be significant sources of dioxin input into water bodies. nih.gov

Volatilization, the process of a chemical evaporating from a surface, can be a removal mechanism for dioxins from soil and water. epa.gov The rate of volatilization is influenced by factors such as the compound's vapor pressure, temperature, and the nature of the surface. epa.govdioxin20xx.org For dioxins, this process is generally slow due to their low vapor pressures. researchgate.net However, under warm conditions, volatilization from soil surfaces can be a notable removal pathway. epa.gov The Henry's Law Constant, which relates a chemical's partial pressure in the air to its concentration in water, can be used to estimate its tendency to volatilize from water surfaces. While some volatilization from the water column can occur, it is often a slow process, especially when adsorption to sediment is considered. epa.govnih.gov

Detailed Scientific Data on this compound Remains Limited

Following a comprehensive review of available scientific literature, it has been determined that detailed, specific research findings on the environmental fate and transport dynamics of the chemical compound This compound (1,2,3-TCDD) are exceptionally scarce. The vast majority of scientific investigation into chlorinated dioxins focuses on the class as a whole or, more specifically, on the most toxic and well-known congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) .

This focus is largely because the toxicity and environmental impact of dioxin congeners are primarily associated with those that have chlorine atoms in the 2, 3, 7, and 8 positions of the molecule. As a result, research funding, regulatory monitoring, and scientific studies have historically prioritized 2,3,7,8-TCDD and other 2,3,7,8-substituted congeners.

Consequently, specific data regarding atmospheric circulation models, global deposition hotspots, oceanic transport pathways, lipid tissue accumulation, and biomagnification factors for the 1,2,3-TCDD isomer are not sufficiently available in published research to generate a scientifically accurate and detailed article as requested.

While general principles of how persistent organic pollutants (POPs) are transported and accumulate in the environment apply to all dioxins, attributing data from other isomers to 1,2,3-TCDD would be scientifically inaccurate. Therefore, in the interest of maintaining factual and scientific integrity, it is not possible to provide an article that focuses solely on this compound with the requested level of detail and data tables.

An article on the broader class of Trichlorodibenzo-p-dioxins or Polychlorinated Dibenzo-p-dioxins (PCDDs) could be produced, as there is a substantial body of research available for these groups. Such an article would discuss the general mechanisms and provide data tables based on the most-studied congeners as representative examples for the entire class.

Bioaccumulation and Trophic Transfer in Environmental Food Webs

Congener-Specific Bioaccumulation Factors and Selection at Higher Trophic Levels

The bioaccumulation of polychlorinated dibenzo-p-dioxins (PCDDs) in organisms is a complex process governed by the specific arrangement and number of chlorine atoms on the dibenzo-p-dioxin structure. This congener-specific behavior leads to differential accumulation in biota, with significant implications for the transfer and magnification of these compounds through food webs. For this compound (1,2,3-TCDD), its bioaccumulation potential is influenced by its physicochemical properties and the metabolic capabilities of organisms at different trophic levels.

Research indicates that the degree of chlorination plays a crucial role in the bioaccumulation of PCDDs. Generally, less chlorinated congeners are more readily accumulated by organisms from their environment compared to their more highly chlorinated counterparts. frontiersin.orgnih.gov This is often attributed to a combination of factors including bioavailability from sediment and water, as well as metabolic transformation and elimination rates within the organism. frontiersin.org

Bioaccumulation in Invertebrates

Benthic invertebrates, such as polychaetes and bivalves, are primary accumulators of sediment-associated contaminants, including PCDDs. Studies on the bioaccumulation of various PCDD congeners in these organisms provide insights into the likely behavior of 1,2,3-TCDD.

In a study of the polychaete Hediste diversicolor, it was observed that less chlorinated PCDDs and polychlorinated dibenzofurans (PCDFs) were preferentially accumulated over more chlorinated congeners. frontiersin.org This was evidenced by a decreasing trend in the Biota-to-Sediment Accumulation Factor (BSAF) with increasing lipophilicity (logKow). frontiersin.org BSAFs relate the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. While specific BSAF values for 1,2,3-TCDD were not reported, the general trend suggests it would have a higher BSAF than more chlorinated dioxins. For instance, in one study, hepta- and octachlorinated congeners showed a BSAF about one order of magnitude lower than less chlorinated congeners. frontiersin.org

Bioaccumulation in Fish

Studies have shown that the bioaccumulation of PCDD congeners in fish is selective. For example, in Atlantic salmon, tetra- and pentachlorinated dibenzo-p-dioxins were preferentially accumulated, while hepta- and octachlorinated congeners were more readily excreted. capes.gov.br This suggests that 1,2,3-TCDD, as a trichlorinated congener, would likely be more bioavailable and have a higher accumulation efficiency than more highly chlorinated dioxins. However, the exact BAF would also be influenced by the metabolic capacity of the fish species to break down this specific congener. osti.gov

Selection at Higher Trophic Levels and Trophic Magnification

The transfer of contaminants from one trophic level to the next is described by the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. The potential for trophic magnification of 1,2,3-TCDD is a critical aspect of its environmental fate.

While specific TMF values for 1,2,3-TCDD are not documented in the available research, the general principles of PCDD biomagnification suggest that less chlorinated congeners may not biomagnify as strongly as some other persistent organic pollutants. This is partly due to the potential for metabolism and elimination at each trophic level. osti.gov For the more persistent 2,3,7,8-TCDD, biomagnification does not appear to be significant between fish and their invertebrate prey, potentially due to biotransformation in forage fish. frontiersin.org However, biomagnification can be significant between fish and fish-eating birds. frontiersin.org

The following tables present illustrative data on the bioaccumulation of PCDD congeners, providing context for the potential behavior of 1,2,3-TCDD.

Table 1: Illustrative Biota-to-Sediment Accumulation Factors (BSAFs) for PCDD/F Congeners in Polychaetes

This table provides an example of how BSAFs can vary between different dioxin and furan (B31954) congeners in an invertebrate species. Note the generally lower values for the more highly chlorinated congeners.

| Congener | BSAF Range |

| 2,3,7,8-TCDF | up to 11.13 |

| Hepta- and Octachlorinated Congeners | Approximately one order of magnitude lower than less chlorinated congeners |

Data derived from a study on Hediste diversicolor. frontiersin.org Specific values for 1,2,3-TCDD were not provided but would be expected to be in the higher range for trichlorinated congeners.

Table 2: Comparative Bioaccumulation of PCDD Congeners in Atlantic Salmon

This table illustrates the preferential accumulation of less chlorinated dioxins in a fish species.

| Congener Group | Accumulation Efficiency |

| Tetra- and Pentachlorinated PCDD/Fs | Preferentially accumulated |

| Hepta- and Octachlorinated PCDDs | Excreted in feces |

Based on findings in a study on Salmo salar. capes.gov.br

Environmental Degradation and Transformation Mechanisms of 1,2,3 Trichlorodibenzo P Dioxin

Microbial Biodegradation Pathways

Microorganisms have evolved enzymatic systems capable of transforming or completely degrading various environmental pollutants, including certain congeners of PCDDs. The biodegradation of 1,2,3-TCDD is primarily associated with aerobic bacterial pathways, where specific enzymes initiate the breakdown of this stable aromatic structure.

Under aerobic conditions, certain bacteria can utilize enzymatic machinery to break down 1,2,3-TCDD. This process often involves co-oxidation, where the bacterium degrades the dioxin while growing on another primary carbon source. The initial step in this process is the introduction of oxygen into the aromatic ring system by powerful oxidative enzymes.

The aerobic bacterial degradation of 1,2,3-TCDD is initiated by an oxidative attack that introduces hydroxyl groups onto the aromatic rings. This hydroxylation step is crucial as it destabilizes the aromatic system, making it susceptible to subsequent enzymatic reactions. The process continues with the cleavage of the aromatic ring, leading to the formation of chlorinated catechols.

For instance, the bacterium Sphingomonas wittichii RW1 has been shown to transform 1,2,3-TCDD into intermediates such as a trichlorotrihydroxydiphenyl ether and ultimately to 3,4,5-trichlorocatechol (B154951). asm.org This transformation demonstrates a complete breakdown of the dioxin structure through hydroxylation and subsequent cleavage of the ether bond and aromatic ring. asm.orgresearchgate.net

Lateral dioxygenation involves the enzymatic attack on the lateral positions of the aromatic rings, away from the ether bridge. In the case of 1,2,3-TCDD, the presence of an unsubstituted aromatic ring provides a site for such an attack. Research indicates that the initial dioxygenolytic attack can occur on the nonsubstituted aromatic nucleus of chlorinated dioxins. nih.govnih.gov This pathway is significant because it bypasses the more sterically hindered chlorinated ring, facilitating the initial breakdown of the molecule. The degradation of 2,3-diCDD to the corresponding catechol by strains like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 proceeds via an attack on the non-chlorinated ring, a process analogous to the potential lateral attack on the unsubstituted ring of 1,2,3-TCDD. nih.gov

Angular dioxygenation is a key mechanism in the degradation of dibenzo-p-dioxins and related compounds. researchgate.netnih.gov This process is catalyzed by ring-hydroxylating dioxygenases that specifically target the angular carbon atoms adjacent to the ether oxygen bridge. asm.orgnih.gov This enzymatic attack introduces two hydroxyl groups, forming a highly unstable dihydroxylated intermediate known as a hemiacetal. asm.orgnih.gov

This labile hemiacetal spontaneously decomposes, leading to the cleavage of the ether bond and the formation of a hydroxylated diphenyl ether. asm.orgresearchgate.net In the case of dibenzo-p-dioxin (B167043) degradation by Sphingomonas sp. strain RW1, this results in the formation of 2,2',3-trihydroxydiphenyl ether, which is then further processed by other enzymes. asm.orgnih.gov This angular attack is considered a critical step because it accomplishes the cleavage of the stable ether linkage in a single enzymatic reaction. nih.gov

The genus Sphingomonas is prominent in the study of dioxin biodegradation. Specifically, Sphingomonas wittichii RW1, isolated from water samples of the river Elbe, has been extensively researched for its ability to degrade dibenzo-p-dioxin and some of its chlorinated derivatives. nih.govneptjournal.com This strain can utilize dibenzo-p-dioxin as its sole source of carbon and energy. nih.gov

S. wittichii RW1 has demonstrated the ability to catabolize 1,2,3-TCDD, transforming it into 3,4,5-trichlorocatechol. asm.org The degradation capabilities of this bacterium are attributed to its potent ring-hydroxylating dioxygenase enzymes. asm.org Studies have confirmed that various members of the genus Sphingomonas can degrade several dioxin congeners, including 1,2,3-TCDD, making them key candidates for bioremediation applications. nih.gov Another bacterium, Pseudomonas sp. strain CA10, has also been shown to degrade 1,2,3-TCDD, although it did not produce 3,4,5-trichlorocatechol as a metabolite in one study, suggesting different or incomplete metabolic pathways compared to S. wittichii RW1. nih.gov

| Bacterial Strain | Compound Degraded | Key Metabolites/Products | Reference |

|---|---|---|---|

| Sphingomonas wittichii RW1 | 1,2,3-Trichlorodibenzo-p-dioxin | 3,4,5-Trichlorocatechol, Trichlorotrihydroxydiphenyl ether | asm.org |

| Pseudomonas sp. strain CA10 | This compound | Degradation observed (10-20% reduction) | nih.gov |

The pattern of chlorine substitution on the dioxin molecule profoundly influences its susceptibility to microbial degradation. asm.org The degradability of 1,2,3-TCDD by S. wittichii RW1 highlights this principle. The presence of an unsubstituted aromatic ring in the 1,2,3-TCDD molecule provides an accessible site for the initial enzymatic attack by dioxygenases. asm.orgnih.gov

In contrast, other trichlorinated congeners, such as 2,3,7-trichlorodibenzo-p-dioxin (B1595472), are not metabolized by the same strain. asm.org This resistance to degradation is attributed to the chlorine atoms at positions that are critical for the enzymatic attack or that deactivate the aromatic rings. The lack of adjacent unsubstituted carbon atoms on both rings of 2,3,7-TCDD likely prevents the initial dioxygenase attack. This demonstrates that the specific arrangement of chlorine atoms is a critical determinant of a dioxin congener's biodegradability. asm.org

| Compound | Bacterial Strain | Biodegradability | Reason for Difference | Reference |

|---|---|---|---|---|

| This compound | Sphingomonas wittichii RW1 | Degraded | Presence of an unsubstituted ring allows for enzymatic attack. | asm.org |

| 2,3,7-Trichlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | Not metabolized | Substitution pattern prevents enzymatic attack. | asm.org |

Anaerobic Degradation Processes

Under anaerobic conditions, such as those found in submerged sediments and certain types of soil, the primary degradation pathway for chlorinated aromatic compounds like 1,2,3-TCDD is reductive dechlorination. This process involves the removal of chlorine atoms from the dioxin molecule, leading to the formation of less chlorinated and generally less toxic congeners.

The reductive dechlorination of 1,2,3-TCDD has been observed in laboratory studies using anaerobic microbial consortia. For instance, anaerobic mixed cultures from Saale River sediment have been shown to slowly dechlorinate 1,2,3-TCDD. acs.org The primary products of this transformation are typically dichlorodibenzo-p-dioxins (DCDDs).

In these microbial systems, 1,2,3-TCDD is dechlorinated to form equal amounts of 1,3-Dichlorodibenzo-p-dioxin (1,3-DCDD) and 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD). acs.org This suggests that the chlorine atoms at positions 1 and 2 of the 1,2,3-TCDD molecule are susceptible to removal by anaerobic microorganisms. The rate of dechlorination of 1,2,3-TCDD has been noted to be slower compared to some other tetrachlorinated congeners like 1,2,4-Trichlorodibenzo-p-dioxin (B167082). acs.org

The process is stepwise, and the resulting DCDDs can be further dechlorinated to monochlorodibenzo-p-dioxins and eventually to the non-chlorinated dibenzo-p-dioxin under favorable conditions, although the complete dechlorination of 1,2,3-TCDD is a slow process. nih.gov

Table 1: Reductive Dechlorination Products of this compound by Anaerobic Mixed Cultures

| Substrate | Primary Dechlorination Products | Source of Microbial Consortia | Reference |

| This compound | 1,3-Dichlorodibenzo-p-dioxin, 2,3-Dichlorodibenzo-p-dioxin | Saale River sediment | acs.org |

The ability to reductively dechlorinate chlorinated dioxins is not widespread among microorganisms and is often attributed to specialized groups of bacteria. While specific microbial communities responsible for the degradation of 1,2,3-TCDD are still under detailed investigation, research on other PCDDs points towards the involvement of organohalide-respiring bacteria.

A key group of bacteria implicated in the reductive dechlorination of chlorinated aromatic compounds is the genus Dehalococcoides. researchgate.netcore.ac.uk Strains of Dehalococcoides have been shown to dechlorinate various PCDD congeners. researchgate.net These bacteria utilize chlorinated compounds as electron acceptors in their energy metabolism. It is highly probable that members of this genus, or other bacteria with similar metabolic capabilities, are involved in the reductive dechlorination of 1,2,3-TCDD in anaerobic environments. The presence of dechlorinating bacteria has been detected in river sediments, which have shown the capability to dehalogenate PCDDs. acs.orgcapes.gov.br

The functioning of these specialized bacteria often relies on the presence of other microorganisms in the community that provide essential nutrients and maintain suitable environmental conditions. nih.gov

Fungal Transformation Mechanisms

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including PCDDs. nih.gov Their degradative capabilities are largely due to the production of powerful, non-specific extracellular enzymes.

One of the primary mechanisms for the fungal transformation of dioxins is through the action of cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes are intracellular and catalyze the insertion of an oxygen atom into the aromatic ring of the dioxin molecule, a critical first step in its breakdown. nih.gov This process, known as hydroxylation, increases the water solubility of the compound and makes it more susceptible to further degradation. youtube.com

While direct studies on 1,2,3-TCDD are limited, research on other low-chlorinated PCDDs has shown that fungal CYPs exhibit remarkable activity. nih.gov For example, mammalian and fungal cytochrome P450 enzymes have shown high activity towards 2,3,7-trichloro-dibenzo-p-dioxin. nih.gov The initial oxidation can lead to the formation of hydroxylated and methoxylated metabolites, as has been demonstrated for other tri- and tetrachlorodibenzo-p-dioxins by the white-rot fungus Phlebia lindtneri. nih.gov The metabolism of PCDDs by cytochrome P450 enzymes involves the initial formation of an epoxide, which can then be converted to hydroxylated products. nih.gov

White-rot fungi produce a suite of extracellular lignin-modifying enzymes, including lignin (B12514952) peroxidase (LiP) and laccase, which have been shown to be involved in the degradation of various pollutants, including dioxins. nih.govnih.gov These enzymes are highly non-specific and can oxidize a broad range of aromatic compounds.

Lignin Peroxidase (LiP): This enzyme, in the presence of hydrogen peroxide, can oxidize non-phenolic aromatic structures by generating aryl cation radicals. nih.gov This can lead to the cleavage of the aromatic ring, a key step in the complete degradation of the dioxin molecule. nih.gov

Laccase: Laccases are copper-containing oxidases that can oxidize phenolic compounds. nih.gov While they primarily act on phenolic substrates, in the presence of specific mediator compounds, laccases can also oxidize non-phenolic compounds like PCDDs. nih.gov The degradation of 2,3,7,8-TCDD by laccases from the fungus Rigidoporus sp. FMD21 has been reported, suggesting a potential mechanism for other TCDD congeners. vu.nl

Table 2: Fungal Enzymes Involved in Dioxin Degradation

| Enzyme | Fungal Source (Example) | Mechanism of Action | Reference |

| Cytochrome P450 | Phlebia lindtneri | Hydroxylation of the aromatic ring | nih.govnih.gov |

| Lignin Peroxidase (LiP) | White-rot fungi | Oxidation of non-phenolic aromatic rings | nih.govnih.gov |

| Laccase | Rigidoporus sp. FMD21 | Oxidation of phenolic and (with mediators) non-phenolic rings | nih.govvu.nl |

Synergistic Microbial Interactions in Degradation

The degradation of complex and persistent molecules like 1,2,3-TCDD in the environment is rarely the work of a single microbial species. Instead, it often involves the synergistic interactions of a diverse microbial community. researchgate.net These interactions can significantly enhance the rate and extent of degradation.

In anaerobic environments, the process of reductive dechlorination by organohalide-respiring bacteria like Dehalococcoides is often dependent on the activities of other microbes. nih.gov For instance, fermentative bacteria can break down complex organic matter, releasing hydrogen and acetate, which can then be used as electron donors by the dechlorinating bacteria. nih.gov Methanogens can also play a role by consuming these fermentation products, thereby maintaining low partial pressures of hydrogen, which is thermodynamically favorable for reductive dechlorination. researchgate.net

In aerobic or mixed aerobic/anaerobic environments, a combination of fungal and bacterial activities can lead to more complete degradation. Fungi may initiate the breakdown of 1,2,3-TCDD through their extracellular enzymes, producing partially degraded intermediates. nih.gov These intermediates can then be more readily utilized and mineralized by a broader range of soil bacteria. This type of synergistic relationship, where the metabolic activities of one group of organisms create substrates for another, is a cornerstone of microbial ecology and crucial for the bioremediation of persistent pollutants. researchgate.net For example, studies on the degradation of other pollutants have shown that the combination of different bacterial strains can lead to enhanced degradation rates compared to the individual strains alone. frontiersin.org

Photochemical Transformation (Photodegradation/Photolysis)

Photochemical transformation, or photolysis, is a critical pathway for the degradation of chlorinated dibenzo-p-dioxins in the environment. This process involves the absorption of light energy, primarily in the ultraviolet (UV) spectrum, which can lead to the breakdown of the molecule. The effectiveness and products of photolysis are influenced by several factors, including the wavelength of light, the surrounding medium, and the presence of catalytic substances.

Wavelength-Dependent Photolytic Degradation

The degradation of dioxins is highly dependent on the wavelength of incident radiation. The absorption spectra of many polychlorinated dibenzo-p-dioxin (PCDD) congeners, including trichlorinated forms, overlap with the solar spectrum that reaches the Earth's surface, making them susceptible to photolytic degradation by sunlight. sci-hub.se

Research has shown that UV light is particularly effective. For instance, studies on the closely related 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) have utilized UV lamps with wavelengths of 254 nm and 302 nm to achieve significant degradation. mdpi.com The absorption bands for TCDD are observed within the 250–320 nm range. mdpi.com Solutions of TCDD in methanol (B129727) are effectively degraded by exposure to UV light with a wavelength greater than 290 nm. epa.gov

Photocatalytic studies on a range of PCDDs, from mono- to octachlorinated congeners, under UV light (λ > 300 nm) have demonstrated that the degradation rates are inversely related to the number of chlorine atoms. researchgate.net This suggests that 1,2,3-TCDD would degrade faster than its more highly chlorinated counterparts like TCDD or pentachlorodibenzo-p-dioxins.

Table 1: Wavelengths Used in the Photodegradation of Dioxins This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Wavelength(s) (nm) | Catalyst/Medium | Key Finding | Reference |

|---|---|---|---|---|

| PCDDs (general) | > 300 | TiO₂ Film | Degradation rates decrease with increasing chlorination. | researchgate.net |

| 2,3,7,8-TCDD | 254 and 302 | AgTi / AgTiY | Effective decomposition at both high and mid-energy UV. | mdpi.com |

| HxCDD & OCDD | 300 - 450 (~365 main) | TiO₂, ZnO, SnO₂ | TiO₂ was the most effective photocatalyst for OCDD. | nih.gov |

Quantum Yield and Reaction Kinetics in Different Media

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The photodegradation of dioxins typically follows first-order reaction kinetics, where the rate of reaction is proportional to the concentration of the dioxin. researchgate.net

A study on three TCDD isomers in a dioxane solution provided specific quantum yields, which, while not for 1,2,3-TCDD itself, offer valuable insight due to structural similarities, particularly with 1,2,3,4-TCDD. jst.go.jp The quantum yield for 1,2,3,4-TCDD at 313 nm was found to be 1.009×10⁻³, increasing to 2.133×10⁻³ at its maximal photodegradation peak. jst.go.jp

The medium in which photolysis occurs plays a crucial role. The presence of a hydrogen-donating solvent, such as 2-propanol, can significantly accelerate photolysis. nih.gov In a study using a hydrophobic solid support (C18 silica (B1680970) gel), the photodecomposition of 1,2,3,4-TCDD in a 10% 2-propanol/water medium was substantially faster than in a nonaqueous solvent mixture, attributed to the proton-donating capabilities of the absorbed 2-propanol and the C18 support's saturated hydrocarbon chains. nih.gov

Table 2: Quantum Yields and Half-Lives for TCDD Isomers in Dioxane Solution This table is interactive and can be sorted by clicking on the headers.

| TCDD Isomer | Quantum Yield (Φ) at 313 nm (mol·einstein⁻¹) | Quantum Yield (Φ) at Max Peak >295 nm (mol·einstein⁻¹) | Half-Life (Summer, 40°N) (hours) | Reference |

|---|---|---|---|---|

| 1,2,3,4-TCDD | 1.009 x 10⁻³ | 2.133 x 10⁻³ | 45.42 | jst.go.jp |

| 1,3,6,8-TCDD | 2.798 x 10⁻³ | 3.020 x 10⁻³ | 28.52 | jst.go.jp |

Reductive Dechlorination as a Primary Photolysis Pathway

A principal mechanism in the photolysis of PCDDs is reductive dechlorination. This process involves the cleavage of a carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively removing a chlorine atom from the molecule.

Evidence for this pathway comes from studies on various congeners. The photocatalytic degradation of 2,3,7,8-TCDD in the presence of a silver-titanium doped zeolite (AgTiY) catalyst resulted in 2,3,7-trichlorodibenzo-p-dioxin as the main degradation product, directly demonstrating the photolytic removal of a chlorine atom. mdpi.com Similarly, degradation of 2,3,7,8-TCDD via gamma-ray irradiation, another high-energy process, proceeds through the loss of one or more chlorine atoms. capes.gov.br This stepwise removal of chlorine atoms is a key transformation pathway.

However, the dominant pathway can be system-dependent. In studies involving the photocatalytic degradation of PCDDs on TiO₂ films, dechlorinated intermediates were not detected, suggesting that the degradation was initiated by hydroxyl radical attack leading to the cleavage of the aromatic ring structure. researchgate.net

Formation of Less Chlorinated Photoproducts

The process of reductive dechlorination inherently leads to the formation of less chlorinated and generally less toxic photoproducts. The photolysis of 1,2,3-TCDD is expected to yield dichlorodibenzo-p-dioxins (DCDDs).

This is supported by experimental evidence from related compounds. As noted, the photocatalysis of 2,3,7,8-TCDD yields 2,3,7-TrCDD. mdpi.com While not a photolytic process, the microbial reductive dechlorination of 1,2,3,4-TCDD has been shown to produce 1,2,4-TrCDD, which is then further dechlorinated to 1,3-DCDD and 2,4-DCDD. researchgate.net This illustrates the sequential nature of dechlorination, which is a common feature in both biotic and abiotic degradation. The photolysis of 1,2,3-TCDD would likely proceed via the removal of one of its three chlorine atoms to form one of several possible DCDD isomers.

Table 3: Examples of Dechlorination Products from Parent Dioxins This table is interactive and can be sorted by clicking on the headers.

| Parent Compound | Degradation Process | Primary Product(s) | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | Photocatalysis (AgTiY) | 2,3,7-Trichlorodibenzo-p-dioxin | mdpi.com |

Role of Catalysts in Enhancing Photodegradation

The rate of photodegradation can be significantly increased by the use of photocatalysts. These materials, typically semiconductors, generate highly reactive species like hydroxyl radicals when irradiated with UV light, which then attack the dioxin molecule.

Titanium dioxide (TiO₂) is a widely studied and effective photocatalyst for PCDD degradation. researchgate.netnih.gov Other metal oxides such as zinc oxide (ZnO) and tin dioxide (SnO₂) have also been tested, though TiO₂ was found to be more effective for degrading octachlorodibenzo-p-dioxin (B131699) (OCDD). nih.gov

Modifying these catalysts can further boost their performance. Silver-titanium oxide (AgTi) and silver-titanium doped Y-zeolite (AgTiY) have shown remarkable success in degrading 2,3,7,8-TCDD. mdpi.com When irradiated at 302 nm, the AgTiY catalyst achieved 91% degradation in just 60 minutes and 98-99% degradation after five hours. mdpi.com This represents a substantial enhancement over uncatalyzed photolysis.

Table 4: Performance of Various Photocatalysts in Dioxin Degradation This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Target Compound | Light Source (nm) | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| TiO₂ | OCDD | 300-450 | Rate constant: 5.30 h⁻¹ | nih.gov |

| ZnO | OCDD | 300-450 | Rate constant: 0.74 h⁻¹ | nih.gov |

| TiO₂ | TCDD | > 300 | Half-life: 0.71 h | researchgate.net |

Other Abiotic Degradation Processes

Besides photolysis, other non-biological processes contribute to the transformation of 1,2,3-TCDD in the environment, although it is generally resistant to degradation.

A significant abiotic pathway is reductive dechlorination mediated by certain minerals and zero-valent metals. Reduced iron-bearing minerals, such as magnetite and pyrite, can facilitate the degradation of chlorinated compounds. psu.edu Zero-valent iron (ZVI) is a particularly effective agent that has been widely studied for environmental remediation. nih.gov This process is distinct from photolysis and can occur in anoxic environments like groundwater aquifers and sediments. The reaction mechanism often involves β-elimination, where chlorine atoms are removed from adjacent carbons. psu.edu

High-energy radiation from other sources can also degrade dioxins. Gamma-ray irradiation of 2,3,7,8-TCDD in organic solvents has been shown to cause dechlorination. capes.gov.br Thermally, dioxins are extremely stable, requiring very high temperatures for destruction, a process more relevant to industrial incineration than to natural environmental degradation.

Thermal Stability and Degradation at Extreme Temperatures

Research on various PCDD congeners suggests that their thermal decomposition typically occurs in the temperature range of 600°C to 800°C. For instance, studies on the more extensively researched 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have shown that its decomposition begins around 500°C, with virtually complete destruction occurring within seconds at 800°C. nih.gov It is important to note that the specific temperatures and products of degradation can be influenced by factors such as the presence of oxygen, catalysts, and the surrounding matrix.

In the context of combustion processes, the formation of PCDDs, including trichlorinated congeners, can occur rapidly in a temperature window of approximately 400°C to 640°C. isotope.com The degradation at extreme temperatures, such as those found in industrial incinerators, is a critical process for the destruction of these toxic compounds. The primary mechanism of thermal degradation is thought to involve the cleavage of the ether bonds and dechlorination, leading to the formation of less chlorinated and eventually non-chlorinated aromatic compounds.

Table 1: General Thermal Properties of Polychlorinated Dibenzo-p-dioxins

| Property | Value/Description | Source |

| General Decomposition Range | 600°C - 800°C | nih.gov |

| Formation Temperature Window | 400°C - 640°C | isotope.com |

| Primary Degradation Mechanism | Ether bond cleavage and dechlorination |

Note: This table provides generalized data for PCDDs due to the limited specific data for this compound.

Hydrolytic Stability

The hydrolytic stability of this compound, like other PCDDs, is a key factor in its environmental persistence, particularly in aquatic systems. These compounds are generally characterized by their low water solubility and resistance to hydrolysis under normal environmental conditions.

Recent theoretical studies using density functional theory have provided insights into the base-catalyzed hydrolysis of PCDDs. These studies suggest two competing reaction pathways for the degradation of PCDDs in aqueous environments:

Dioxin Ring-Opening: This pathway involves the cleavage of the ether bond of the dioxin structure.

Hydrolytic Dechlorination: This pathway involves the replacement of a chlorine atom with a hydroxyl group.

The research indicates that both pathways are thermodynamically feasible. acs.org However, the rates of these reactions are generally slow. For PCDDs as a class, half-lives for base-catalyzed hydrolysis at pH 8 have been estimated to range widely, from hours to thousands of years, depending on the specific congener and environmental conditions. nih.gov

Specific experimental data on the hydrolysis rate constant and the precise nature of the hydrolysis products for this compound are not extensively documented in publicly available literature. The insolubility of these compounds in water presents significant challenges for conducting such experimental studies. nih.gov

Table 2: General Hydrolytic Degradation Pathways for Polychlorinated Dibenzo-p-dioxins

| Degradation Pathway | Description |

| Dioxin Ring-Opening | Cleavage of the ether linkage in the dioxin structure. acs.org |

| Hydrolytic Dechlorination | Replacement of a chlorine atom with a hydroxyl group. acs.org |

Note: This table provides generalized information for PCDDs due to the limited specific experimental data for this compound.

Ecotoxicological Interactions and Bioavailability of 1,2,3 Trichlorodibenzo P Dioxin in Ecosystems

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms in Non-Human Organisms

The toxic effects of 1,2,3-Trichlorodibenzo-p-dioxin (1,2,3-TCDD), like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.govmdpi.com The AhR is a ligand-activated transcription factor that is involved in the regulation of a wide array of genes with diverse functions. nih.govsemanticscholar.org This receptor is found in the cytoplasm of cells in an unbound state. mdpi.com

AhR Ligand Binding and Signal Transduction in Vertebrates

Upon exposure, 1,2,3-TCDD enters the cell and binds to the AhR. mdpi.commdpi.com This binding event triggers a conformational change in the AhR, causing it to dissociate from its chaperone proteins and translocate into the nucleus. mdpi.compeerj.com Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.compeerj.com This newly formed AhR/ARNT complex is the primary driver of the downstream toxic effects of the dioxin. mdpi.compeerj.com

Gene Expression Modulation via Dioxin Response Elements (DREs)

The AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic responsive elements (XREs). mdpi.comnih.gov These DREs are located in the regulatory regions of various target genes. mdpi.compeerj.com The binding of the AhR/ARNT complex to DREs initiates the transcription of these genes, leading to an altered gene expression profile within the organism. mdpi.comnih.gov

Genome-wide analyses have revealed that a significant number of genes induced by TCDD contain DREs within their upstream or transcribed regions. nih.gov For instance, a study identified that many microRNAs (miRs) that showed altered expression following TCDD exposure possessed DREs on their promoters. oup.com In some cases, the AhR can also act as a coactivator, influencing gene expression by interacting with other transcription factors that bind to different DNA sequences. nih.gov

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P4501A1)

A well-characterized consequence of AhR activation by dioxins is the induction of a battery of genes, often referred to as the "Ah gene battery". nih.govsemanticscholar.org This group of genes includes several xenobiotic metabolizing enzymes, most notably Cytochrome P4501A1 (CYP1A1). semanticscholar.orgpeerj.compnas.org The induction of CYP1A1 is a sensitive and widely used biomarker of exposure to dioxin-like compounds. peerj.comcapes.gov.br

The induction of CYP1A1 can lead to a state of oxidative stress within the cell. semanticscholar.orgpnas.org This is because the enzymatic activity of CYP1A1 can result in the production of reactive oxygen species, which can cause damage to cellular components, including DNA. pnas.orgnih.gov Studies have shown a significant increase in the excretion of oxidative DNA damage markers, such as 8-oxoguanine, following TCDD-induced CYP1A1 activation. pnas.orgnih.gov In porcine and human endothelial cells, the induction of CYP1A1 by TCDD can be enhanced by glucocorticoids. nih.gov

Species-Specific Differences in AhR Sensitivity and Responses

Significant variations in sensitivity and response to dioxins exist among different species. nih.govnih.gov These differences can often be attributed to variations in the AhR itself. nih.gov For example, the ligand-binding domain (LBD) of the AhR can have different amino acid sequences across species, leading to varying affinities for dioxin binding. nih.gov

Even closely related species can exhibit substantial differences in sensitivity. For instance, common terns and chickens share a high degree of sequence identity in their AhR ligand-binding domains, yet their sensitivity to TCDD differs by 80 to 250-fold, a difference attributed to just two amino acid substitutions. nih.gov Similarly, white sturgeons are 3 to 30 times more sensitive to certain dioxin-like compounds than lake sturgeons, a difference linked to a single amino acid variation in their AhR2. nih.gov

These species-specific differences in AhR sensitivity result in varied toxicological outcomes. While thymic atrophy is a consistent effect observed across many mammalian species, other toxic effects are more species-dependent. nih.gov For example, TCDD exposure leads to hepatic steatosis in mice, but hepatocyte hypertrophy in rats. nih.gov

Ecological Receptor Exposure Pathways and Uptake

The primary route of exposure to 1,2,3-TCDD for most organisms, including humans, is through the food chain. nih.govwho.int Due to its lipophilic (fat-soluble) nature, 1,2,3-TCDD bioaccumulates in the fatty tissues of animals. who.inteuropa.eu

Ingestion of Contaminated Food Sources

Dioxins enter the environment through various industrial processes and combustion events. nih.govwho.int Once in the environment, they can contaminate soil and vegetation. nih.gov Animals that consume this contaminated vegetation or soil, either directly or indirectly, accumulate the dioxins in their bodies. europa.eunih.gov This leads to a biomagnification effect, where the concentration of dioxins increases at higher trophic levels of the food chain. who.int

Consequently, the consumption of contaminated animal products, such as meat, dairy, and fish, is the main pathway of exposure for many species. who.intnih.govtandfonline.com For instance, in areas near municipal waste incinerators, the uptake of TCDD from foods of animal origin is estimated to be significantly higher than from foods of plant origin. tandfonline.com The deposition of airborne dioxins onto forage, which is then consumed by cattle, has been identified as a more significant exposure route than the contamination of milk. tandfonline.com

The following table summarizes the primary exposure pathways for ecological receptors:

| Exposure Pathway | Description | Key Organisms Affected |

| Ingestion of Contaminated Forage/Soil | Herbivores and omnivores consume plants and soil that have been contaminated with airborne dioxins. | Grazing animals (e.g., cattle, sheep), poultry, and wild herbivores. europa.eu |

| Consumption of Contaminated Prey | Predators consume other animals that have accumulated dioxins in their tissues. | Carnivorous fish, birds of prey, and carnivorous mammals. |

| Ingestion of Contaminated Sediments | Benthic organisms ingest sediments where dioxins have settled. | Invertebrates living in aquatic sediments. epa.gov |

| Maternal Transfer | Dioxins can be transferred from mother to offspring during gestation and lactation. | Mammals and other vertebrates. |

The bioavailability and uptake of 1,2,3-TCDD are influenced by several factors, including the specific characteristics of the contaminated medium (e.g., soil type), the physiology and habitat of the organism, and the specific exposure route. epa.gov

Dermal Contact with Contaminated Environmental Matrices

The dermal absorption of this compound (1,2,3-TCDD) from contaminated environmental matrices, such as soil, is a significant route of exposure for terrestrial organisms. The bioavailability of 1,2,3-TCDD through the skin is influenced by various factors, including soil characteristics, the concentration of the contaminant, and the duration of contact.

Studies on the dermal uptake of the related and more potent 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) provide valuable insights. Research has shown that the dermal absorption of TCDD from soil is generally low. For instance, in one study, the dermal uptake of TCDD from contaminated soil after 24 hours of contact was approximately 1% of the administered dose in rats. nih.gov The history of soil contamination can also affect bioavailability. TCDD that contaminated soil through surface spraying was found to be more bioavailable than TCDD that had been bound to soil over a long period. ca.gov

The organic content of the soil plays a crucial role. The absorption of TCDD is generally lower from soils with a high organic content compared to those with a low organic content. nih.govepa.gov For example, after 96 hours, the in vitro absorption of TCDD from a low organic soil by human skin was 2.4%, while it was significantly lower from a high organic soil. nih.govepa.gov The permeability of the skin also varies between species, with rat skin being more permeable to highly lipid-soluble compounds like TCDD than human skin. nih.govnih.govepa.gov

The following interactive table summarizes data on the dermal absorption of TCDD from soil under different experimental conditions.

| Species | Soil Type | TCDD Concentration (ppb) | Exposure Duration (hours) | Dermal Absorption (%) | Reference |

| Rat (in vivo) | Environmentally Contaminated | 123 | 24 | ~1 | nih.gov |

| Rat (in vitro) | Low Organic Soil | 1000 | 96 | 7.7 | nih.govepa.gov |

| Human (in vitro) | Low Organic Soil | 1000 | 96 | 2.4 | nih.govepa.gov |

| Rat (in vitro) | High Organic Soil | 1000 | 96 | 1.0 | nih.govepa.gov |

Inhalation of Airborne Particulates

Inhalation of airborne particulates represents another potential exposure pathway for 1,2,3-TCDD. Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3-TCDD, can be released into the atmosphere from various sources, most notably incineration and combustion processes. nih.gov These compounds can adhere to particulate matter and be transported over long distances.

Once airborne, TCDD can enter the body through the inhalation of these contaminated particulates. theredguidetorecovery.com The atmospheric half-life of TCDD can range from approximately 5 to 24 days. ca.gov The primary sources of airborne dioxins include the burning of municipal refuse, certain chemical wastes, and wood in the presence of chlorine. epa.gov Open burning of domestic and industrial waste, particularly plastics and other polymeric materials, is a significant contributor to the formation and release of toxic pollutants like PCDDs. nih.gov

While specific data on the inhalation of 1,2,3-TCDD is limited, studies on occupational and environmental exposures to TCDD mixtures highlight the importance of this route. For example, occupational exposure limits for TCDD have been established in some countries based on inhalation, underscoring the potential for respiratory uptake. theredguidetorecovery.com

Ecological Impacts and Responses in Aquatic and Terrestrial Systems

Impact on Aquatic Organisms (e.g., Fish Early Life Stages)

The early life stages of fish are particularly vulnerable to the toxic effects of 1,2,3-TCDD and its congeners. nih.gov Exposure to TCDD during embryonic development can lead to a condition known as "blue sac disease," characterized by yolk sac and pericardial edema, hemorrhages, and craniofacial malformations. nih.govoup.com These effects often manifest after hatching and can lead to mortality. nih.gov

Studies on various fish species have demonstrated the developmental toxicity of TCDD. For example, in zebrafish (Danio rerio), exposure of newly fertilized eggs to TCDD resulted in pericardial edema, craniofacial malformations, and yolk sac edema, with a lethal dose 50 (LD50) of 2.5 ng TCDD/g egg. researchgate.net Similarly, in crucian carp (B13450389) (Carassius auratus), TCDD exposure led to a dose-dependent decrease in hatching rates and the development of pericardial edema. koreascience.kr

The cardiovascular system is a primary target of TCDD toxicity in fish embryos. nih.gov TCDD exposure can cause severe hemodynamic changes, including slowed blood flow and heart rate, which often precede the gross signs of toxicity. researchgate.net These cardiovascular dysfunctions are associated with ultrastructural changes in the endothelium of blood vessels. nih.gov Furthermore, TCDD can impair craniofacial development, leading to a shortened snout and malformed mouth, which can affect the feeding capability of larval fish. oup.comoup.comdntb.gov.ua

The following interactive table presents the no-observed-effect concentrations (NOECs) and lowest-observed-effect concentrations (LOECs) for TCDD-induced effects on survival and growth in various freshwater fish species.

| Fish Species | NOEC (pg/g egg) | LOEC (pg/g egg) | Reference |

| Lake Herring | 175 | 270 | oup.com |

| Zebrafish | 424 | 2,000 | oup.com |

Effects on Avian and Mammalian Wildlife

Avian and mammalian wildlife are also susceptible to the toxic effects of 1,2,3-TCDD. In birds, in ovo exposure to TCDD can lead to decreased hatchability, reduced body and skeletal growth, and an increased liver-to-body weight ratio. nih.gov For example, in domestic pigeons, TCDD exposure resulted in decreased growth and hatchability. nih.gov However, the sensitivity to TCDD can vary among avian species. nih.gov

In mammals, TCDD exposure is known to cause a "wasting syndrome," characterized by a significant decrease in body weight. oup.com This is often associated with reduced food intake (hypophagia) and alterations in energy metabolism, including effects on gluconeogenesis and fat storage. oup.comnih.gov Studies in rats have shown that TCDD administration leads to a dose-dependent decrease in body weight. oup.com

Reproductive and developmental processes are also affected. In ovo exposure to TCDD has been linked to decreased reproductive success in fish-eating bird populations. nih.govnih.gov In mammals, TCDD can act as an endocrine disruptor. nih.gov

Oxidative Stress Responses in Environmental Organisms

Exposure to 1,2,3-TCDD and its congeners can induce oxidative stress in various organisms. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. The toxic effects of TCDD are mediated through the aryl hydrocarbon receptor (AhR), and the activation of this receptor can lead to the production of ROS. nih.govnih.govmdpi.com

In rodents, TCDD exposure has been shown to enhance lipid peroxidation in the liver and other tissues, increase DNA damage, and decrease the levels of antioxidants like glutathione. nih.gov The induction of cytochrome P450 enzymes, particularly CYP1A1, by TCDD is a key mechanism in the generation of oxidative stress. mdpi.comoup.comoup.com While CYP1A1 is involved in metabolizing pollutants, its interaction with TCDD can lead to the uncoupling of its enzymatic cycle and the release of ROS. oup.com

In fish, TCDD-induced oxidative stress has been linked to embryotoxicity. oup.com The induction of CYP1A in the vascular endothelium of fish embryos is thought to contribute to the cardiovascular toxicity observed. oup.com Studies have shown that TCDD can induce apoptosis (programmed cell death) secondary to local circulation failure, which may be related to AhR activation, CYP1A induction, and oxidative stress. oup.com

Immunological and Reproductive System Modulations in Wildlife

1,2,3-TCDD is a potent modulator of the immune and reproductive systems in wildlife. nih.govepa.gov TCDD exposure can lead to adverse effects on the immune system, including thymic atrophy and alterations in T-cell subpopulations. nih.govnih.gov In rats, repeated dosing with TCDD has been shown to decrease the percentage of CD4+ T-cells. nih.gov In fish, TCDD exposure can lead to lymphoid depletion. oup.com

The reproductive system is also a significant target of TCDD toxicity. nih.gov In fish, TCDD can have detrimental effects on reproductive success, with some species, like salmonids, being more vulnerable than others. nih.gov Exposure to TCDD can lead to histopathological lesions in the gonads. nih.gov In zebrafish, sublethal exposure to TCDD during development has been shown to alter the sex ratio in adults. nih.gov

In avian species, TCDD has been shown to have estrogenic and anti-estrogenic effects. nih.gov In ovo exposure in pigeons can lead to elevated hepatic estrogen receptor concentrations and decreased plasma estradiol (B170435) concentrations in females. nih.gov These alterations in the endocrine system can have profound impacts on reproductive health and success in wildlife populations.

Analytical Methodologies for 1,2,3 Trichlorodibenzo P Dioxin Quantification in Environmental Matrices

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is the primary technique for separating the complex mixtures of dioxin and furan (B31954) congeners found in environmental samples. nih.govpublications.gc.ca The exceptional separating power of capillary GC columns is essential for distinguishing between the 210 different polychlorinated dibenzo-p-dioxin (B167043) (PCDD) and dibenzofuran (B1670420) (PCDF) congeners, which often have very similar chemical and physical properties. wa.gov

The main application of HRGC in this context is to achieve isomer-specific separation, particularly to isolate the highly toxic 2,3,7,8-substituted congeners from their less toxic counterparts. nih.gov Early analytical efforts focused on developing gas chromatographic columns capable of separating the most toxic member, 2,3,7,8-TCDD, from the other 21 TCDD isomers. nih.gov Modern methods, such as U.S. EPA Method 1613B, rely on HRGC to separate congeners based on their degree of chlorination and specific substitution patterns before they enter the mass spectrometer for detection. epa.gov The high resolution provided by long capillary columns (e.g., 60 meters) ensures that individual congeners are chromatographically resolved, which is a critical prerequisite for accurate quantification. thermofisher.comoup.com

High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) is the definitive detection method for dioxin analysis due to its high sensitivity and specificity. env.go.jp It is capable of measuring the mass of an ion to several decimal places, which allows it to differentiate between target analytes and interfering co-extracted compounds that may have the same nominal mass. For dioxin analysis, a mass resolution of ≥10,000 is typically required. env.go.jp

HRMS is essential for achieving the extremely low detection limits needed for environmental monitoring, with quantification possible at the picogram (10⁻¹² g) and femtogram (10⁻¹⁵ g) levels. nih.govepa.gov The technique is almost always used in conjunction with an isotope dilution method. food-safety.com In this approach, samples are spiked with ¹³C₁₂-labeled analogues of the target compounds (like ¹³C₁₂-2,3,7,8-TCDD) before extraction. epa.govthermofisher.com These labeled standards behave almost identically to the native compounds throughout the sample preparation and analysis process. By measuring the ratio of the native compound to its isotopic surrogate, analysts can accurately quantify the concentration of the target analyte, correcting for any losses that may have occurred during sample processing. food-safety.com This isotope dilution HRGC/HRMS methodology is the basis for regulatory methods worldwide, including U.S. EPA Methods 1613B and 8290A. epa.gov

Isomer-Specific Separation and Identification Techniques

The toxicity of dioxin congeners varies significantly, with those having chlorine atoms in the 2, 3, 7, and 8 positions being of greatest concern. wa.govmst.dk Therefore, analytical methods must be able to separate and quantify these specific toxic congeners. This requires a combination of highly selective chromatographic separation and specific detection.

The choice of the gas chromatography column is critical for achieving the necessary separation of dioxin isomers. nih.gov Columns used for this purpose are typically long (30-60 meters) capillary columns with a narrow internal diameter and a thin film of a specific stationary phase. thermofisher.comfishersci.atthermofisher.com

The stationary phase chemistry determines the column's selectivity. Low-polarity phases, often containing a high percentage of phenyl substitution (e.g., 5% diphenyl / 95% dimethyl polysiloxane), are commonly used. fishersci.atthermofisher.com Specialized columns have been developed specifically for dioxin analysis, such as the Thermo Scientific™ TRACE™ TR-Dioxin 5MS and the Zebron™ ZB-Dioxin, which are designed to provide enhanced resolution of key congeners like 2,3,7,8-TCDD and 2,3,7,8-TCDF from their isomers. thermofisher.com Other stationary phases with different selectivities, such as those utilizing pyrenylethyl (PYE) or nitrophenylethyl (NPE) functionalities, can separate isomers based on properties like hydrophobicity, charge transfer, and dipole-dipole interactions, offering separation capabilities beyond conventional C18 columns. nacalai.com

Table 1: Examples of GC Columns for Dioxin Analysis

| Column Name | Stationary Phase | Length (m) | Film Thickness (µm) | Key Features |

|---|---|---|---|---|

| TRACE™ TR-Dioxin 5MS | 5% Phenyl Polysilphenylene-siloxane | 60 | 0.25 | Optimized for high-resolution GC/MS methods for dioxins and furans. thermofisher.com |

| Zebron™ ZB-Dioxin | Proprietary | Not Specified | Not Specified | Enhanced resolution of 2,3,7,8-TCDD and 2,3,7,8-TCDF. |

| SP-2331 | Bis(cyanopropyl) polysiloxane | 60 | 0.20 | Used for the separation of tetra- to hexa-chlorinated congeners. oup.com |

| COSMOSIL PYE | Pyrenylethyl | Not Specified | Not Specified | Retains symmetrical isomers more strongly through charge transfer interactions. nacalai.com |

Despite the use of highly selective columns, a significant challenge in dioxin analysis is the co-elution of certain congeners. Co-elution occurs when two or more different isomers are not fully separated by the GC column and enter the mass spectrometer at the same time. This can lead to inaccurate identification and quantification, as the mass spectrometer may not be able to distinguish between them based on mass alone.

For example, the separation of the 22 different tetrachlorodibenzo-p-dioxin (TCDD) isomers is a classic analytical challenge. While columns are optimized to separate the toxic 2,3,7,8-TCDD isomer, it may co-elute with other TCDDs on certain stationary phases. nih.gov To overcome this, analysts may employ a second GC column with a different stationary phase for confirmation. By analyzing the sample on two columns with different selectivities, congeners that co-elute on the first column can often be resolved on the second, providing a more accurate and defensible result.

Tandem Mass Spectrometry Approaches (e.g., Reactive Collisions)

While HRMS has traditionally been the gold standard, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a viable alternative. dioxin20xx.org This technique uses a triple quadrupole mass spectrometer, which is often more accessible and less expensive than high-resolution instruments. dioxin20xx.org In GC-MS/MS, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. This process of multiple reaction monitoring (MRM) provides a high degree of specificity, effectively filtering out background noise and interferences.

The U.S. EPA has determined that GC-MS/MS can be used in place of HRGC/HRMS for dioxin analysis under certain methods, such as EPA Method 1613, provided the laboratory can meet the required quality control criteria. dioxin20xx.org While the term "reactive collisions" is not commonly used in standard dioxin analysis literature, the principle of collision-induced dissociation in the tandem MS process is a form of controlled reaction that breaks the precursor ion into characteristic product ions for detection. GC-MS/MS is now considered an appropriate confirmatory method for checking compliance with maximum levels of dioxins in food and feed. acm2.com

Advanced Sample Preparation and Extraction Methods for Environmental Samples

Before instrumental analysis, environmental samples must undergo extensive preparation to extract the trace levels of 1,2,3-TCDD and other dioxins and remove the vast excess of interfering matrix components. nih.govfms-inc.com The process typically involves extraction, cleanup, and concentration.

Extraction:

Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to extract analytes from solid samples (like soil) quickly and with less solvent than traditional methods. fms-inc.comthermofisher.comee-net.ne.jp

Soxhlet Extraction: A classic and robust method that involves continuously washing the sample with a hot solvent (e.g., toluene) over many hours. ee-net.ne.jp

Solid-Phase Extraction (SPE): Used primarily for aqueous samples, where water is passed through a disk or cartridge that retains the analytes, which are then eluted with a small volume of solvent. dioxin20xx.org

Cleanup: After extraction, the raw extract contains many other compounds that can interfere with the analysis. A multi-step cleanup process is required, often using a sequence of chromatography columns.

Multi-layer Silica (B1680970) Gel Columns: These columns contain layers of silica gel modified with sulfuric acid, potassium hydroxide (B78521), and silver nitrate to remove oxidizable compounds, acidic/basic interferences, and sulfur-containing compounds, respectively. oup.com

Alumina and Carbon Chromatography: Alumina columns are used to separate PCDDs/PCDFs from other compounds like polychlorinated biphenyls (PCBs). env.go.jp Activated carbon columns are highly effective at isolating planar molecules like dioxins from non-planar interferences. The dioxins are strongly adsorbed to the carbon and then selectively eluted by back-flushing with a solvent like toluene. ee-net.ne.jp

Automated systems, such as the PowerPrep™ and EzPrep™, integrate these cleanup steps into a single instrument, reducing manual labor, minimizing solvent use, and improving reproducibility. fms-inc.comdspsystems.eu

Table 2: Common Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,2,3-Trichlorodibenzo-p-dioxin | 1,2,3-TCDD |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

| Polychlorinated biphenyls | PCBs |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 2,3,7,8-TCDD |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF |

| Toluene | - |

Quality Assurance and Quality Control Protocols in Dioxin Analysis

The quantification of this compound (1,2,3-TCDD) in environmental matrices is a complex analytical challenge due to the compound's low concentration levels and the presence of numerous interfering substances. To ensure the reliability and accuracy of the analytical data, stringent quality assurance (QA) and quality control (QC) protocols are imperative. These protocols are designed to monitor and evaluate every stage of the analytical process, from sample collection to final data reporting. The implementation of robust QA/QC measures provides confidence that the reported concentrations of 1,2,3-TCDD are precise, accurate, and legally defensible.

Key components of a comprehensive QA/QC program for dioxin analysis include the use of certified reference materials (CRMs), participation in inter-laboratory comparison studies, and the consistent analysis of method blanks and spike recovery samples. These elements collectively help to identify and mitigate potential sources of error, thereby ensuring the integrity of the analytical results.

Certified Reference Materials (CRMs) for Method Validation and Accuracy Control

Certified Reference Materials (CRMs) are fundamental to the validation of analytical methods and the ongoing control of accuracy in the quantification of 1,2,3-TCDD. CRMs are homogeneous and stable materials with one or more certified property values, accompanied by an uncertainty value and a statement of metrological traceability. In the context of dioxin analysis, CRMs typically consist of a matrix similar to the environmental samples being analyzed, such as soil, sediment, or water, containing a known concentration of 1,2,3-TCDD and other dioxin congeners.

The primary purpose of using CRMs is to assess the bias of an analytical method. By analyzing a CRM and comparing the measured value to the certified value, a laboratory can determine the accuracy of its measurement process. If the measured value falls within the uncertainty range of the certified value, it provides confidence in the accuracy of the method. Discrepancies between the measured and certified values may indicate a systematic error in the analytical procedure that needs to be investigated and rectified.

CRMs are utilized in various stages of the analytical process:

Method Development and Validation: During the development and validation of a new analytical method for 1,2,3-TCDD, CRMs are used to confirm that the method is capable of producing accurate results.

Routine Quality Control: In routine analysis, CRMs are analyzed periodically to monitor the ongoing performance and accuracy of the method. This helps to detect any drift or changes in the analytical system over time.

Establishing Traceability: The use of CRMs provides a direct link to national or international standards, thereby establishing the metrological traceability of the measurement results.

Several organizations, such as the National Institute of Standards and Technology (NIST) and the European Commission's Joint Research Centre (JRC), produce and distribute CRMs for a variety of environmental matrices and pollutants, including dioxins. While specific CRMs certified for 1,2,3-TCDD may be limited, materials containing a range of dioxin congeners are often used.

Table 1: Examples of Certified Reference Materials for Dioxin Analysis in Environmental Matrices

| CRM Identifier | Matrix Type | Certified Congeners | Issuing Body |

|---|---|---|---|

| SRM 2706 | Soil | Chlorinated dibenzo-p-dioxin congeners | NIST |

| ERM-CC530 | Sewage Sludge | PCDDs/PCDFs | JRC |

Inter-laboratory Comparison Studies and Proficiency Testing

Participation in inter-laboratory comparison studies, also known as proficiency testing (PT), is a critical component of external quality control for laboratories analyzing 1,2,3-TCDD. These studies allow a laboratory to assess its analytical performance by comparing its results with those of other laboratories analyzing the same, homogeneous sample.

In a typical PT scheme, a central organizer prepares and distributes a test material to a number of participating laboratories. Each laboratory analyzes the material using its own in-house method and reports the results to the organizer. The organizer then compiles all the results and provides a statistical evaluation of the performance of each laboratory. This evaluation is often in the form of a z-score, which indicates how far a laboratory's result deviates from the consensus value.

The main objectives of participating in inter-laboratory comparison studies are to:

Evaluate Analytical Performance: PT provides an objective assessment of a laboratory's ability to produce accurate and reliable results for 1,2,3-TCDD.

Identify Methodological Problems: Poor performance in a PT study can highlight potential issues with a laboratory's analytical method, instrumentation, or personnel.

Demonstrate Competence: Successful participation in PT schemes is often a requirement for laboratory accreditation to international standards such as ISO/IEC 17025.

Table 2: Illustrative Results from a Fictional Proficiency Test for 1,2,3-TCDD in Soil

| Laboratory ID | Reported Concentration (ng/kg) | Assigned Value (ng/kg) | z-score | Performance Evaluation |

|---|---|---|---|---|

| Lab A | 15.2 | 16.0 | -0.5 | Satisfactory |

| Lab B | 17.5 | 16.0 | 0.94 | Satisfactory |

| Lab C | 12.1 | 16.0 | -2.44 | Questionable |

Note: The z-score is calculated as (reported value - assigned value) / standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.

Method Blanks and Spike Recovery Analysis

Method blanks and spike recovery analysis are essential internal quality control measures that are performed with each batch of environmental samples analyzed for 1,2,3-TCDD. These QC samples help to monitor for contamination and assess the performance of the analytical method on a batch-by-batch basis.

Method Blanks

A method blank, also known as a laboratory reagent blank, is a sample of a clean matrix (e.g., purified water, sand, or sodium sulfate) that is carried through the entire analytical procedure in the same manner as the environmental samples. dioxin20xx.org The purpose of the method blank is to identify any contamination that may be introduced during the sample preparation and analysis process. dioxin20xx.org Sources of contamination can include solvents, reagents, glassware, and the laboratory environment.

Ideally, the concentration of 1,2,3-TCDD in the method blank should be below the method detection limit (MDL). The presence of the target analyte in the method blank at a concentration above the MDL indicates a contamination problem that must be addressed before proceeding with the analysis of the environmental samples.

Spike Recovery Analysis

Spike recovery analysis involves the addition of a known amount of the target analyte (in this case, 1,2,3-TCDD) to a sample, which is then analyzed alongside the unspiked sample. This is typically done in the form of a matrix spike (MS) and a matrix spike duplicate (MSD), or a laboratory control sample (LCS).

Matrix Spike (MS): A known amount of 1,2,3-TCDD is added to a subsample of an actual environmental sample before extraction and analysis. The recovery of the added spike is then calculated. The MS is used to assess the effect of the sample matrix on the analytical method's performance. dioxin20xx.org

The percent recovery of the spike is calculated using the following formula:

% Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration] x 100

The acceptance criteria for spike recovery are typically established by regulatory methods or internal laboratory quality control programs. Recoveries that fall outside the established limits may indicate a problem with the analytical method or a significant matrix interference effect.

Table 3: Typical Acceptance Criteria for Method Blanks and Spike Recovery in Dioxin Analysis

| QC Parameter | Acceptance Criteria |

|---|---|

| Method Blank | Below Method Detection Limit (MDL) |

| Laboratory Control Sample (LCS) Recovery | 70-130% |

| Matrix Spike (MS) Recovery | 60-140% (matrix dependent) |

Environmental Monitoring, Modeling, and Assessment of 1,2,3 Trichlorodibenzo P Dioxin Contamination

Spatial and Temporal Environmental Monitoring Programs

Environmental monitoring programs for dioxins are essential for understanding their distribution, persistence, and potential for exposure. These programs are often implemented by national and international bodies to track levels of persistent organic pollutants (POPs) in various environmental compartments over time.